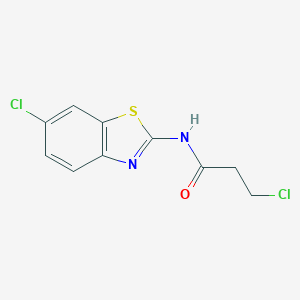

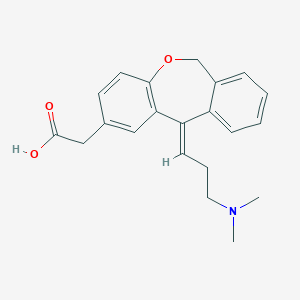

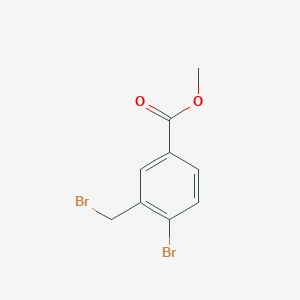

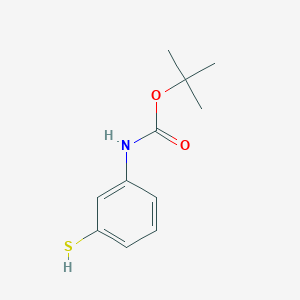

![molecular formula C13H11FN2O3S B186022 4-{[(4-Fluorophenyl)sulfonyl]amino}benzamide CAS No. 6128-60-5](/img/structure/B186022.png)

4-{[(4-Fluorophenyl)sulfonyl]amino}benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-{[(4-Fluorophenyl)sulfonyl]amino}benzamide, commonly known as FSBA, is a chemical compound that has been widely used in scientific research due to its unique properties. FSBA is a sulfonamide derivative that has a fluorine atom attached to the phenyl ring, making it a valuable tool for studying protein-protein interactions.

Mecanismo De Acción

FSBA works by selectively modifying the lysine residues on one protein, which can then be used to study the interactions between that protein and other molecules. The modification of lysine residues occurs via a nucleophilic substitution reaction, in which the sulfonamide group of FSBA replaces the hydrogen atom on the ε-amino group of lysine.

Efectos Bioquímicos Y Fisiológicos

FSBA has been shown to have minimal effects on the biochemical and physiological properties of proteins, making it a valuable tool for studying protein-protein interactions. However, it is important to note that FSBA can only modify lysine residues that are accessible to the solvent, and therefore may not be suitable for studying proteins that are buried within a complex.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using FSBA in lab experiments is its selectivity for lysine residues, which allows for the specific modification of one protein without affecting others. FSBA is also relatively easy to synthesize and can be used in a wide range of experimental conditions. However, as mentioned earlier, FSBA may not be suitable for studying proteins that are buried within a complex, and its use may also be limited by the availability of lysine residues on the protein of interest.

Direcciones Futuras

There are several future directions for the use of FSBA in scientific research. One potential application is in the study of protein-protein interactions in living cells, which would require the development of new methods for delivering FSBA to specific proteins within the cell. Another potential direction is the development of new derivatives of FSBA that can selectively modify other amino acid residues, such as cysteine or histidine. Finally, FSBA may also be useful in the development of new drugs that target specific protein-protein interactions, as it can be used to identify key lysine residues that are involved in these interactions.

Métodos De Síntesis

FSBA can be synthesized using a multi-step process that involves the reaction of 4-nitrobenzoyl chloride with 4-fluoroaniline to form 4-(4-fluorophenylamino)benzoic acid. This intermediate can then be treated with thionyl chloride to form the corresponding acid chloride, which can react with sulfonamide to form FSBA.

Aplicaciones Científicas De Investigación

FSBA has been used extensively in scientific research as a tool for studying protein-protein interactions. It is particularly useful for studying the interactions between proteins that have a high degree of structural similarity, as it can selectively modify one protein without affecting the other. FSBA has also been used to study the interactions between proteins and small molecules, as well as the interactions between proteins and nucleic acids.

Propiedades

Número CAS |

6128-60-5 |

|---|---|

Nombre del producto |

4-{[(4-Fluorophenyl)sulfonyl]amino}benzamide |

Fórmula molecular |

C13H11FN2O3S |

Peso molecular |

294.3 g/mol |

Nombre IUPAC |

4-[(4-fluorophenyl)sulfonylamino]benzamide |

InChI |

InChI=1S/C13H11FN2O3S/c14-10-3-7-12(8-4-10)20(18,19)16-11-5-1-9(2-6-11)13(15)17/h1-8,16H,(H2,15,17) |

Clave InChI |

WSJNDEUUSVZQTE-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)N)NS(=O)(=O)C2=CC=C(C=C2)F |

SMILES canónico |

C1=CC(=CC=C1C(=O)N)NS(=O)(=O)C2=CC=C(C=C2)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

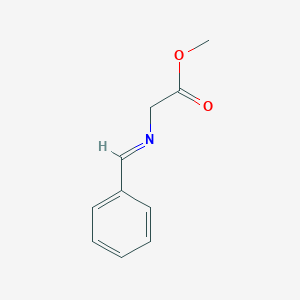

![4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate](/img/structure/B185957.png)